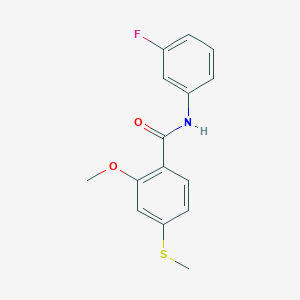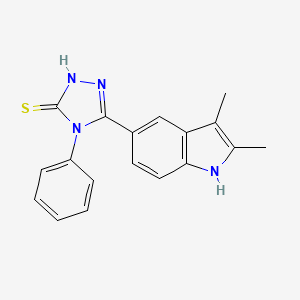![molecular formula C14H14Cl2N2OS B5822047 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, commonly known as DTT, is a chemical compound that has been extensively studied in scientific research. It is a thiol reducing agent that is commonly used in protein research to reduce disulfide bonds and prevent protein oxidation. DTT has a variety of applications in scientific research, including protein structure determination, enzyme activity assays, and drug development.
作用机制
DTT works by reducing disulfide bonds in proteins. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds play an important role in protein structure and stability, but they can also inhibit protein function. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in the cysteine residues, breaking the covalent bond and converting the cysteine residues to thiol groups.
Biochemical and Physiological Effects:
DTT has a variety of biochemical and physiological effects. In addition to reducing disulfide bonds, DTT can also act as a scavenger of free radicals and reactive oxygen species, which can damage proteins and other cellular components. DTT has also been shown to have anti-inflammatory effects, potentially through its ability to scavenge free radicals.
实验室实验的优点和局限性
DTT is a widely used thiol reducing agent in scientific research due to its effectiveness and low cost. However, DTT does have some limitations. It can be toxic to cells at high concentrations, and it can also interfere with some protein assays. Additionally, DTT can be unstable in solution, particularly at high pH.
未来方向
There are several potential future directions for research involving DTT. One area of interest is the development of new thiol reducing agents that may be more effective or less toxic than DTT. Additionally, there is ongoing research into the use of DTT in drug development, particularly in the development of drugs that target proteins involved in disease processes. Finally, there is interest in understanding the mechanisms by which DTT exerts its anti-inflammatory effects, which could lead to the development of new anti-inflammatory therapies.
合成方法
DTT is typically synthesized through the reaction of 2,5-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-methylpropanamide to produce DTT.
科学研究应用
DTT is widely used in scientific research as a thiol reducing agent. It is commonly used in protein research to reduce disulfide bonds and prevent protein oxidation. DTT is also used in enzyme activity assays to activate enzymes by reducing disulfide bonds that may be inhibiting enzyme activity. Additionally, DTT has been used in drug development to reduce disulfide bonds in proteins that may be involved in disease processes.
属性
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-11(20-14)6-9-5-10(15)3-4-12(9)16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUZMPDXCVUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)



![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)


![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)
